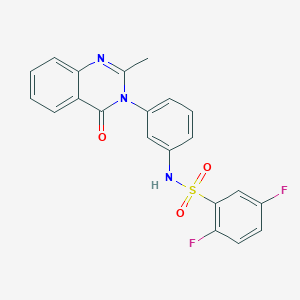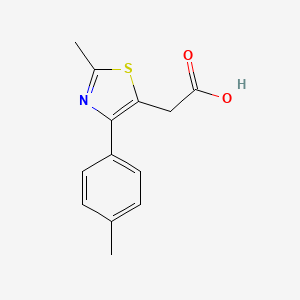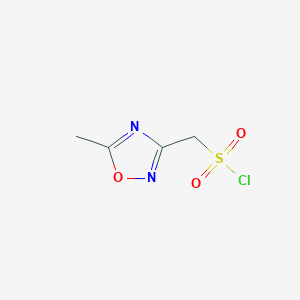
1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate is a chemical compound with the molecular formula C11H13NO5. It is also known as Pyrimidinedione, 4-methoxy-2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-, (S)- or PDP. This compound has been studied for its potential use in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst presents an innovative route for 1,3-propanediol production, which is a vital monomer for the manufacture of polytrimethylene-terephthalate. This process involves sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, further converted into 1,3-propanediol or methyl propionate. The Cu/SiO2 catalyst, characterized by various techniques, revealed that metallic copper modified by co-present Cu+ species might be the active site for the hydrogenation. This finding provides insight into the design of catalysts for regioselective hydrogenation of CO bonds in dimethyl malonate (Sainan Zheng, Kake Zhu, Wei Li, & Yang Ji, 2017).
Material Science and Polymer Research
Research into polyurethanes from novel 1,3-propyleneoxide co-telechelics incorporating pendant hydantoin and methoxymethyl groups showcases the versatility of dimethyl malonate derivatives in polymer chemistry. The synthesis of a new oxetane monomer with a hydantoin-containing moiety and its copolymerization with another monomer provided a series of hydroxy-terminated poly(2,2-substituted-1,3-propanediol) co-telechelics for polyurethane synthesis. This novel approach in polymer synthesis emphasizes the potential for creating materials with unique properties through the modification of monomers (Stephen J. Grunzinger & K. Wynne, 2006).
Organic Synthesis and Chemical Transformations
The oxidative esterification of homologous series of diols with methanol investigated using titania-supported gold, palladium, and gold–palladium catalysts underlines the importance of dimethyl malonate derivatives in synthetic chemistry. This research found that the gold–palladium catalysts showed the highest activity, and modifications in the methyl groups of the diols could affect reactivity and selectivity towards desired products, such as methyl 3-hydroxypropionate. These findings contribute to the understanding of catalytic processes and the design of efficient catalysts for the sustainable synthesis of valuable chemical products (Tatyana Kotionova, Christopher Lee, Peter J. Miedziak, et al., 2012).
Eigenschaften
IUPAC Name |
dimethyl 2-(4-methoxypyrimidin-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-15-6-4-5-11-8(12-6)7(9(13)16-2)10(14)17-3/h4-5,7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKOKJTEZDCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)
![2-(3,4-dimethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2678949.png)


![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)

![2-Chloro-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]acetamide](/img/structure/B2678959.png)
![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2678960.png)
![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)
![3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2678964.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2678965.png)
![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)
